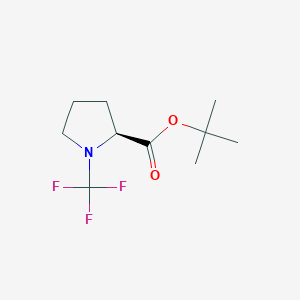
tert-Butyl (trifluoromethyl)-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C9H16F3NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of chemistry and industry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group or the carboxylate ester, potentially converting them to other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols, amines, or other reduced products.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool in medicinal chemistry for the development of new drugs.
Medicine
In medicine, derivatives of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (2S)-pyrrolidine-2-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.
tert-Butyl (2S)-1-methylpyrrolidine-2-carboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and stability.
tert-Butyl (2S)-1-(difluoromethyl)pyrrolidine-2-carboxylate: Contains a difluoromethyl group, which has different electronic effects compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate imparts unique electronic properties that can influence its reactivity, stability, and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H16F3NO2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
tert-butyl (2S)-1-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)7-5-4-6-14(7)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
PWVXIZHHUZUOSZ-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCN1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


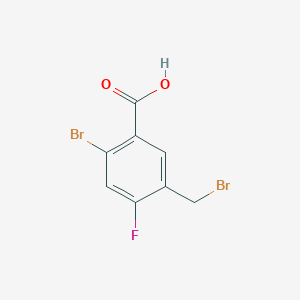
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)
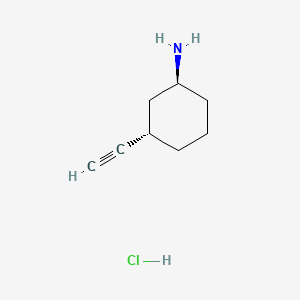
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
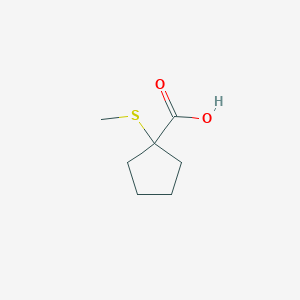
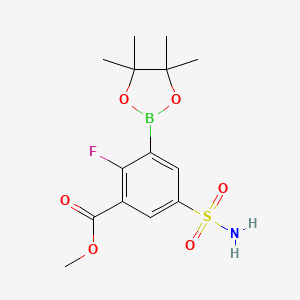
![[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
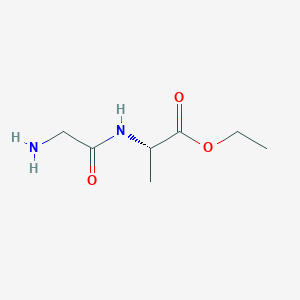
![5-[(2-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492084.png)
